4-Epidemethyltetracycline
Overview
Description
4-Epidemethyltetracycline is a chemical compound derived from tetracycline, a well-known antibiotic. It is an epimer of demethyltetracycline, meaning it has a different spatial arrangement of atoms around one of its carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-epidemethyltetracycline typically involves the epimerization of demethyltetracycline at the C-4 position. This can be achieved through acid-catalyzed reactions, where demethyltetracycline is treated with acidic conditions to induce the rearrangement of atoms . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from 0 to 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of hydrogenation catalysts like palladium to facilitate the reduction and epimerization reactions. The product is then purified through techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Epidemethyltetracycline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other related compounds.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts like palladium, oxidizing agents such as potassium permanganate, and various acids and bases to facilitate epimerization and substitution reactions .
Major Products
The major products formed from these reactions include anhydrodemethyltetracycline and other epimers of tetracycline, which have different biological activities and properties .
Scientific Research Applications
4-Epidemethyltetracycline has several applications in scientific research:
Chemistry: It is used as a model compound to study epimerization and other chemical reactions.
Biology: It serves as a tool to investigate the mechanisms of antibiotic resistance and the effects of structural changes on biological activity.
Medicine: Research is ongoing to explore its potential as an antibiotic and its effectiveness against resistant bacterial strains.
Industry: It is used in the development of new antibiotics and other pharmaceutical compounds
Mechanism of Action
The mechanism of action of 4-epidemethyltetracycline is similar to that of tetracycline. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action interferes with the growth of the peptide chain, ultimately inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: The parent compound, widely used as an antibiotic.
Demethyltetracycline: The direct precursor of 4-epidemethyltetracycline.
Anhydrodemethyltetracycline: A derivative formed through dehydration reactions.
Uniqueness
This compound is unique due to its specific epimerization at the C-4 position, which imparts different chemical and biological properties compared to its parent and related compounds. This uniqueness makes it valuable for studying the effects of structural changes on antibiotic activity and resistance .
Properties
IUPAC Name |
(4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O8/c1-23(2)14-9-6-8-12(16(26)11-7(15(8)25)4-3-5-10(11)24)18(28)21(9,31)19(29)13(17(14)27)20(22)30/h3-5,8-9,14-15,24-26,29,31H,6H2,1-2H3,(H2,22,30)/t8-,9-,14+,15+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVMLZHPWMTQGK-UUBIYHLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129044-45-7 | |
Record name | 4-Epidemethyltetracycline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129044457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-EPIDEMETHYLTETRACYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6EUU1IGGY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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